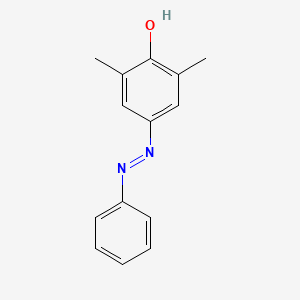
Phenol, 2,6-dimethyl-4-(phenylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,6-dimethyl-4-(phenylazo)-, also known as 2,6-dimethyl-4-(phenylazo)phenol, is an organic compound with the molecular formula C14H14N2O. This compound is part of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. Azo compounds are widely used in various industries, particularly as dyes and pigments due to their vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2,6-dimethyl-4-(phenylazo)- can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2,6-dimethylphenol under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the synthesis of Phenol, 2,6-dimethyl-4-(phenylazo)- follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-dimethyl-4-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Phenol, 2,6-dimethyl-4-(phenylazo)- has several applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mechanism of Action
The mechanism of action of Phenol, 2,6-dimethyl-4-(phenylazo)- involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Phenol, 2,6-dimethyl-4-(phenylazo)- can be compared with other azo compounds such as:
Phenol, 4-(phenylazo)-: Similar structure but lacks the methyl groups at positions 2 and 6.
Phenol, 2,4-dimethyl-: Lacks the azo group, making it less effective as a dye.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains bulky tert-butyl groups and a dimethylaminomethyl group, leading to different chemical properties and applications.
The uniqueness of Phenol, 2,6-dimethyl-4-(phenylazo)- lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
CAS No. |
2786-80-3 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2,6-dimethyl-4-phenyldiazenylphenol |
InChI |
InChI=1S/C14H14N2O/c1-10-8-13(9-11(2)14(10)17)16-15-12-6-4-3-5-7-12/h3-9,17H,1-2H3 |
InChI Key |
ZWLHBJXWUXPCHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















